molecular formula C13H10N2O2 B1314882 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid CAS No. 105788-28-1

1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid

Cat. No. B1314882
M. Wt: 226.23 g/mol
InChI Key: IVSXWJNRGTYXBB-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is a pyrrole derivative, which is a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a benzyl group, a cyano group, and a carboxylic acid group .


Chemical Reactions Analysis

Pyrrole derivatives, including 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid, can undergo a variety of chemical reactions. These include N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride , and Michael addition with electrophilic olefins .


Physical And Chemical Properties Analysis

1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid has a melting point of 166-167 °C and a predicted boiling point of 448.4±35.0 °C . Its density is predicted to be 1.20±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is involved in various synthetic processes that lead to the formation of complex organic compounds. For example, it participates in the three-component spiro heterocyclization reactions with malononitrile and pyrazolone, leading to the production of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] derivatives. This process is significant for generating compounds with potential biological activities and for developing new synthetic methodologies (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Structural and Mechanistic Insights

Research has also focused on elucidating the structures and mechanisms of reactions involving pyrrole derivatives. Experimental and theoretical studies have been conducted to understand the reaction mechanisms and structural characteristics of these compounds. For instance, research on the functionalization reactions of pyrrole derivatives provides valuable insights into the chemical reactivity and potential applications of these molecules in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Material Science Applications

In the field of materials science, pyrrole derivatives are explored for their potential in creating novel materials. The intercalation of pyrrole carboxylic acid derivatives into layered double hydroxides (LDHs) has been investigated, showing the formation of organically modified nanocomposites. These materials exhibit unique structural and functional properties, which are significant for various applications, including catalysis, drug delivery, and the development of functional nanomaterials (Tronto et al., 2008).

Coordination Chemistry

In coordination chemistry, pyrrole-2-carboxylic acid derivatives are utilized to construct coordination polymers with lanthanides. These complexes exhibit interesting photophysical properties, making them potential candidates for applications in luminescence and sensing. The synthesis and characterization of these coordination compounds contribute to the development of functional materials with specific optical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

properties

IUPAC Name

1-benzyl-3-cyanopyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-8-11-6-7-15(12(11)13(16)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSXWJNRGTYXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate (8.7 g, 34.1 mmol) in Methanol (40 mL) and Tetrahydrofuran (THF) (40 mL) was treated with 2M LiOH (40 mL, 80 mmol) and then stirred at 50° C. for 1 hour. The mixture was adjusted to pH<2 by adding HCl (1M) and then concentrated to afford 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid as a white solid (7.3 g, 32.4 mmol, 95% yield) which was used in the next step without any further purification. 1H NMR (400 MHz, DMSO-d6) ppm 7.54 (d, J=6.4 Hz, 1H), 7.45-7.27 (m, 4H), 7.12 (d, J=7.2 Hz, 1H), 6.76-6.69 (d, J=7.2 Hz, 1H), 5.64 (s, 2H); LCMS (m/z) ES+=227 (M+1).
Quantity
8.7 g
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reactant
Reaction Step One
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Quantity
40 mL
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reactant
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40 mL
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solvent
Reaction Step One
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40 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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